molecular formula C21H16N4O5S2 B5011890 N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

Cat. No. B5011890
M. Wt: 468.5 g/mol
InChI Key: OSDFKZJKQHGIJK-UHFFFAOYSA-N
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Description

“N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide” is a complex organic compound. It contains a naphthylsulfonyl group, a thiadiazol group, and a nitrobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The naphthylsulfonyl group is a bulky, aromatic group, the thiadiazol ring is a heterocyclic ring containing both sulfur and nitrogen, and the nitrobenzamide group contains a nitro group attached to a benzamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For instance, the nitro group is electron-withdrawing and could potentially be reduced. The thiadiazol ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic naphthylsulfonyl group and the polar nitro and amide groups could impact its solubility, stability, and reactivity .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with various biological targets due to the presence of multiple functional groups .

Future Directions

The study and application of this compound could potentially be a topic of future research. Its complex structure and the presence of multiple functional groups make it an interesting candidate for further investigation .

properties

IUPAC Name

N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S2/c26-20(15-5-8-17(9-6-15)25(27)28)22-21-24-23-19(31-21)11-12-32(29,30)18-10-7-14-3-1-2-4-16(14)13-18/h1-10,13H,11-12H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDFKZJKQHGIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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